molecular formula C6H3ClINO3 B11743271 Phenol, 4-chloro-2-iodo-6-nitro- CAS No. 58349-00-1

Phenol, 4-chloro-2-iodo-6-nitro-

Cat. No.: B11743271
CAS No.: 58349-00-1
M. Wt: 299.45 g/mol
InChI Key: AXFCLVRVHSTSMZ-UHFFFAOYSA-N
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Description

4-Chloro-2-iodo-6-nitrophenol is an aromatic compound characterized by the presence of chloro, iodo, and nitro substituents on a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-iodo-6-nitrophenol typically involves multi-step reactions starting from phenol derivatives. One common method includes the nitration of 4-chloro-2-iodophenol using nitric acid under controlled conditions to introduce the nitro group at the 6-position. The reaction conditions must be carefully monitored to avoid over-nitration and to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of 4-chloro-2-iodo-6-nitrophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-iodo-6-nitrophenol undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups such as nitro and chloro facilitates nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The phenol group can be oxidized to a quinone derivative under strong oxidizing conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Strong nucleophiles such as sodium methoxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon.

    Oxidation: Potassium permanganate in acidic medium.

Major Products:

    Nucleophilic Substitution: Substituted phenols.

    Reduction: 4-chloro-2-iodo-6-aminophenol.

    Oxidation: Quinone derivatives.

Scientific Research Applications

4-Chloro-2-iodo-6-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-iodo-6-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenol group can form hydrogen bonds with proteins and enzymes, potentially affecting their activity. The chloro and iodo substituents can influence the compound’s reactivity and binding affinity to different targets.

Comparison with Similar Compounds

  • 2-Chloro-4-nitrophenol
  • 4-Chloro-2-nitrophenol
  • 2-Iodo-4-nitrophenol

Comparison: 4-Chloro-2-iodo-6-nitrophenol is unique due to the presence of both chloro and iodo substituents, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The combination of these substituents with the nitro group makes it a versatile compound for various applications.

Properties

CAS No.

58349-00-1

Molecular Formula

C6H3ClINO3

Molecular Weight

299.45 g/mol

IUPAC Name

4-chloro-2-iodo-6-nitrophenol

InChI

InChI=1S/C6H3ClINO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H

InChI Key

AXFCLVRVHSTSMZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)Cl

Origin of Product

United States

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